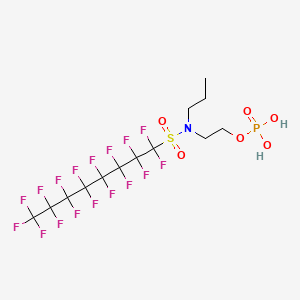
5-Iodocytidine 5'-triphosphate sodium salt-100mM solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodocytidine 5’-triphosphate sodium salt (I-CTP) is a modified nucleotide derivative. It consists of a cytidine base with an iodine atom attached to the 5-position and three phosphate groups linked to the 5’-carbon of the ribose sugar. This compound plays a crucial role in various biological processes due to its incorporation into RNA during transcription and translation.
Preparation Methods
a. Synthetic Routes
I-CTP can be synthesized through chemical modification of cytidine triphosphate (CTP). The iodination of CTP involves replacing a hydrogen atom at the 5-position of the cytidine base with an iodine atom. Various methods, such as electrophilic substitution or nucleophilic displacement, can achieve this iodination.
b. Reaction Conditions
The iodination reaction typically occurs under mild conditions using iodine or iodine-containing reagents. Solvents like water or buffered solutions are commonly employed. The reaction temperature and pH are carefully controlled to ensure efficient iodination.
c. Industrial Production Methods
Industrial production of I-CTP involves large-scale synthesis using optimized protocols. Precise reaction conditions, purification steps, and quality control measures are essential to obtain high-purity I-CTP.
Chemical Reactions Analysis
I-CTP can participate in various chemical reactions:
Substitution Reactions: I-CTP can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.
Enzymatic Reactions: Enzymes recognize I-CTP during RNA synthesis, incorporating it into RNA chains.
Hydrolysis: I-CTP can be hydrolyzed to release inorganic pyrophosphate (PPi) and 5-iodocytidine monophosphate (I-CMP).
Common reagents include enzymes (e.g., RNA polymerases), buffers, and metal ions. The major product is RNA containing I-CTP.
Scientific Research Applications
I-CTP finds applications in:
RNA Labeling: Researchers use I-CTP to label RNA molecules for tracking and visualization.
Functional Studies: Incorporation of I-CTP into RNA allows probing RNA structure, function, and interactions.
Antiviral Research: I-CTP analogs inhibit viral RNA synthesis, making them potential antiviral agents.
Mechanism of Action
I-CTP’s mechanism involves:
Incorporation into RNA: During transcription, RNA polymerases incorporate I-CTP into nascent RNA strands.
Structural Perturbation: I-CTP alters RNA secondary structure due to its bulky iodine substituent.
Functional Consequences: Modified RNA may affect translation, stability, or interactions with proteins.
Comparison with Similar Compounds
I-CTP is unique due to its iodine modification. Similar compounds include other nucleotide analogs (e.g., 5-methylcytidine triphosphate, 5-fluorouridine triphosphate), but none share the same iodine substitution.
Remember that I-CTP’s applications extend beyond these points, and ongoing research continues to uncover its diverse roles in biology and medicine
Properties
Molecular Formula |
C9H11IN3Na4O14P3 |
|---|---|
Molecular Weight |
696.98 g/mol |
IUPAC Name |
tetrasodium;[[[5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15IN3O14P3.4Na/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,14-15H,2H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4 |
InChI Key |
JECANFFQBXZLMP-UHFFFAOYSA-J |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N)I.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)










![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)
![6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12070093.png)

